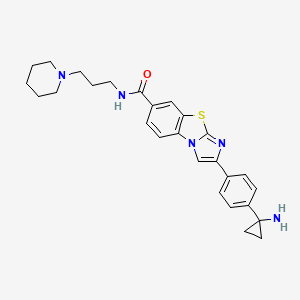

c-Myc inhibitor 9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H31N5OS |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

2-[4-(1-aminocyclopropyl)phenyl]-N-(3-piperidin-1-ylpropyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide |

InChI |

InChI=1S/C27H31N5OS/c28-27(11-12-27)21-8-5-19(6-9-21)22-18-32-23-10-7-20(17-24(23)34-26(32)30-22)25(33)29-13-4-16-31-14-2-1-3-15-31/h5-10,17-18H,1-4,11-16,28H2,(H,29,33) |

InChI Key |

ACVCMFKUORPIPL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)C6(CC6)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of c-Myc Inhibitor KJ-Pyr-9

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The c-Myc (Myc) oncoprotein is a transcription factor that is deregulated in a vast majority of human cancers, making it a prime target for therapeutic intervention.[1] As a master regulator of gene expression, Myc controls a wide array of cellular processes including proliferation, growth, metabolism, and apoptosis.[2][3] However, its nature as an intrinsically disordered protein lacking a defined enzymatic pocket has rendered it a notoriously "undruggable" target.[4][5] This guide focuses on the mechanism of action of a potent small-molecule inhibitor, KJ-Pyr-9 , which represents a significant advancement in the direct targeting of Myc. We will explore its core mechanism, downstream cellular effects, and the experimental protocols used for its characterization.

The c-Myc/Max Transcription Factor Pathway

The function of Myc is critically dependent on its heterodimerization with an obligate partner, Myc-associated factor X (MAX).[2][6] Both Myc and MAX are members of the basic helix-loop-helix leucine zipper (bHLH-LZ) family of proteins.[3] This dimerization is essential for the complex to bind to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes.[6][7] Upon binding, the Myc/Max heterodimer recruits co-activators to stimulate the transcription of genes that drive cell cycle progression and other hallmarks of cancer.[8][9]

Core Mechanism of Action: KJ-Pyr-9

KJ-Pyr-9 is a small-molecule inhibitor identified from a Kröhnke pyridine library through a fluorescence polarization screen designed to detect compounds that disrupt the Myc-Max protein-protein interaction.[6]

Direct Inhibition of the Myc-Max Interaction

The primary mechanism of KJ-Pyr-9 is its direct binding to the c-Myc protein.[6] This interaction interferes with the formation of the functional Myc/Max heterodimer.[6] By preventing or disrupting this crucial partnership, KJ-Pyr-9 effectively blocks the ability of Myc to bind to E-box DNA sequences, thereby inhibiting the transactivation of its target genes.[6] This mode of action places KJ-Pyr-9 in the class of "direct" Myc inhibitors.[1]

A Shared Mechanism: Global Energy Collapse

Recent studies suggest a common mechanism of action for structurally diverse Myc inhibitors, including direct inhibitors like KJ-Pyr-9.[1] By inhibiting Myc's transcriptional activity, these compounds down-regulate genes essential for glycolysis and oxidative phosphorylation. This leads to a depletion of cellular ATP stores, triggering a global energy collapse that underlies many of the observed phenotypic consequences, such as cell cycle arrest and apoptosis.[1]

Quantitative Data Presentation

The efficacy of c-Myc inhibitors is determined by their binding affinity to the target protein (Kd) and their functional effect on cellular processes (IC50/EC50). KJ-Pyr-9 exhibits a remarkably high binding affinity.

| Inhibitor Name | Type | Target Interaction | Quantitative Metric | Value | Reference(s) |

| KJ-Pyr-9 | Direct Inhibitor | Binds c-Myc, disrupts Myc/Max interaction | Kd | 6.5 ± 1.0 nM | [6] |

| c-Myc inhibitor 9 (cpd 332) | Direct Inhibitor | Not specified | logEC50 | ≥6 | [10][11] |

| 10058-F4 | Direct Inhibitor | Disrupts Myc/Max interaction | IC50 | Varies by cell line | [10] |

| 10074-G5 | Direct Inhibitor | Disrupts Myc/Max interaction | IC50 | 146 µM | [12] |

| MYCMI-6 | Direct Inhibitor | Binds Myc bHLHZip domain | Kd | 1.6 µM | [10] |

| MYCi975 | Direct Inhibitor | Disrupts Myc/Max, promotes Myc degradation | IC50 | 2.49 - 7.73 µM | [10][13] |

Preclinical Efficacy of KJ-Pyr-9

Experimental data demonstrates that KJ-Pyr-9 is not only potent but also specific in its action against Myc-driven cancers.

-

Selective Proliferation Inhibition : KJ-Pyr-9 preferentially interferes with the proliferation of human and avian cells that overexpress Myc.[6] In the P493-6 human B-cell line, where Myc expression is controllable, the inhibitory effect of KJ-Pyr-9 on cell growth was shown to be Myc-dependent.[6]

-

Transcriptional Signature Reduction : The inhibitor specifically reduces the transcriptional signature driven by Myc, confirming its on-target activity within the cell.[6]

-

In Vivo Tumor Growth Inhibition : In xenotransplant models using Myc-amplified human cancer cells, KJ-Pyr-9 effectively blocked tumor growth, demonstrating its potential as a therapeutic agent in a physiological context.[6][14] The effects observed in these models were primarily cytostatic rather than cytotoxic.[6]

Detailed Experimental Protocols

The characterization of KJ-Pyr-9 involved several key biophysical and cell-based assays. Below are generalized protocols for these essential experiments.

Protocol: Fluorescence Polarization (FP) Assay for Myc-Max Interaction

-

Objective : To identify and quantify the ability of a compound to disrupt the interaction between fluorescently-labeled c-Myc and MAX protein.

-

Methodology :

-

Reagent Preparation : Recombinant c-Myc protein is labeled with a fluorophore (e.g., FITC). Recombinant MAX protein is prepared in a suitable assay buffer.

-

Assay Setup : In a microplate, the fluorescently-labeled c-Myc is mixed with MAX protein, allowing them to form a complex. The test compound (e.g., KJ-Pyr-9) is added at various concentrations.

-

Incubation : The plate is incubated to allow the binding reaction to reach equilibrium.

-

Measurement : A microplate reader capable of measuring fluorescence polarization is used. The instrument excites the fluorophore with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.

-

Data Analysis : A large, slowly tumbling Myc-Max complex will retain a high degree of polarization. If a small molecule inhibitor disrupts this complex, the smaller, faster-tumbling labeled-Myc will result in a lower polarization value. IC50 values are calculated from the dose-response curve.

-

Protocol: Backscattering Interferometry (BSI) for Binding Affinity (Kd)

-

Objective : To determine the dissociation constant (Kd) of the inhibitor binding to c-Myc in a label-free format.

-

Methodology :

-

Instrumentation : A backscattering interferometer is used, which measures changes in the refractive index of a solution as molecules bind.

-

Sample Preparation : A constant concentration of the target protein (c-Myc) is prepared. A serial dilution of the inhibitor (KJ-Pyr-9) is created.

-

Measurement Cycle : The instrument measures the change in refractive index as the inhibitor is titrated into the protein solution.

-

Data Analysis : The binding-induced refractive index change is plotted against the inhibitor concentration. The resulting binding curve is fitted to a 1:1 binding model to calculate the Kd, which was determined to be 6.5 ± 1.0 nM for KJ-Pyr-9.[6]

-

Protocol: In Vivo Xenograft Tumor Model

-

Objective : To evaluate the anti-tumor efficacy of KJ-Pyr-9 in a living organism.

-

Methodology :

-

Cell Implantation : Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells known to have Myc amplification.

-

Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Treatment Administration : Mice are randomized into control (vehicle) and treatment (KJ-Pyr-9) groups. The compound is administered systemically (e.g., via oral gavage or intraperitoneal injection) on a defined schedule.

-

Monitoring : Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.

-

Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot) to confirm target engagement. The data is used to assess the extent of tumor growth inhibition.[6]

-

Conclusion

KJ-Pyr-9 stands out as a highly potent, direct inhibitor of the c-Myc oncoprotein. Its mechanism of action, centered on the disruption of the essential Myc/Max heterodimer, prevents Myc from executing its oncogenic transcriptional program. This leads to a cytostatic effect on Myc-dependent cancer cells, which has been validated in both cell culture and in vivo preclinical models. The high-affinity binding and specific, on-target effects of KJ-Pyr-9 provide a strong rationale for the continued development of direct Myc inhibitors as a promising strategy in cancer therapy.

References

- 1. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. rupress.org [rupress.org]

- 5. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. A big step for MYC-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are MYC inhibitors and how do they work? [synapse.patsnap.com]

- 10. abmole.com [abmole.com]

- 11. abmole.com [abmole.com]

- 12. adooq.com [adooq.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]

The Discovery and Synthesis of c-Myc Inhibitor KJ-Pyr-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of KJ-Pyr-9, a potent small-molecule inhibitor of the oncoprotein c-Myc. The document details the experimental methodologies employed in its characterization and presents key quantitative data in a structured format. Visualizations of critical signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this promising anti-cancer agent.

Introduction: Targeting the "Undruggable" c-Myc

The c-Myc proto-oncogene is a master transcriptional regulator that is deregulated in a vast number of human cancers, making it a prime target for therapeutic intervention.[1] Historically, c-Myc has been considered an "undruggable" target due to its lack of a defined enzymatic pocket and its intrinsically disordered nature.[2] The discovery of KJ-Pyr-9, a small molecule that directly binds to c-Myc and disrupts its interaction with its obligate binding partner Max, represents a significant advancement in the field.[1] This guide serves as a technical resource for researchers working on the development of c-Myc inhibitors and related anti-cancer therapies.

Discovery and Synthesis of KJ-Pyr-9

KJ-Pyr-9 was identified from a Kröhnke pyridine library through a fluorescence polarization screen designed to detect inhibitors of the c-Myc-Max protein-protein interaction.[1] The synthesis of the pyridine library is based on the Kröhnke pyridine synthesis, a multicomponent reaction that allows for the generation of highly substituted pyridines.[3]

General Synthesis of the Pyridine Library

The Kröhnke pyridine synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3] This reaction proceeds through a Michael addition followed by cyclization and aromatization to yield the pyridine core.

The general workflow for the creation of a diverse pyridine library for screening is outlined below.

Mechanism of Action: Disruption of the c-Myc-Max Dimer

The oncogenic activity of c-Myc is dependent on its heterodimerization with Max, which enables the complex to bind to E-box DNA sequences and regulate gene transcription.[4] KJ-Pyr-9 exerts its inhibitory effect by directly binding to c-Myc and interfering with the formation of the c-Myc-Max heterodimer.[1]

The c-Myc Signaling Pathway

c-Myc is a central node in a complex signaling network that controls cell proliferation, growth, and apoptosis. Its expression and activity are regulated by various upstream pathways, including the MAPK/ERK and PI3K/AKT pathways. Once activated, the c-Myc/Max heterodimer drives the transcription of a multitude of target genes responsible for cell cycle progression and metabolism.

Quantitative Biological Data

The biological activity of KJ-Pyr-9 has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Binding Affinity of KJ-Pyr-9

| Target | Kd (nM) | Method |

| c-Myc | 6.5 ± 1.0 | Backscattering Interferometry |

| c-Myc-Max Heterodimer | 13.4 | Backscattering Interferometry |

| Max Homodimer | >1000 | Backscattering Interferometry |

Data sourced from Hart et al., 2014.[1]

Table 2: In Vitro Anti-proliferative Activity of KJ-Pyr-9

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H460 | Non-small cell lung cancer | 5 - 10 |

| MDA-MB-231 | Breast cancer | 5 - 10 |

| SUM-159PT | Breast cancer | 5 - 10 |

| Burkitt's Lymphoma Cell Lines | Burkitt's Lymphoma | 1 - 2.5 |

| PC-3 | Prostate Cancer | 9.621 |

Data compiled from Hart et al., 2014 and other sources.[1][5]

Table 3: In Vivo Efficacy of KJ-Pyr-9 in a Xenograft Model

| Animal Model | Cell Line | Treatment | Outcome |

| Nude Mice | MDA-MB-231 (Breast Cancer) | KJ-Pyr-9 (10 mg/kg) | Blockage of tumor growth |

Data from Hart et al., 2014.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize KJ-Pyr-9.

Fluorescence Polarization (FP) Assay for c-Myc-Max Interaction

This assay was used for the initial high-throughput screening to identify inhibitors of the c-Myc-Max interaction.

Principle: A fluorescently labeled c-Myc peptide is used as a tracer. In the absence of an inhibitor, the tracer binds to Max, resulting in a high fluorescence polarization signal. In the presence of an inhibitor that competes for binding, the tracer is displaced, leading to a decrease in the polarization signal.

Protocol:

-

Reagents:

-

Fluorescein-labeled c-Myc peptide (sequence corresponding to the bHLHZip domain)

-

Recombinant full-length Max protein

-

Assay buffer (e.g., PBS with 0.01% Triton X-100)

-

Test compounds (from the Kröhnke pyridine library)

-

-

Procedure:

-

In a 384-well plate, add the assay buffer.

-

Add the test compounds at various concentrations.

-

Add the Max protein to a final concentration in the low nanomolar range.

-

Add the fluorescently labeled c-Myc peptide to a final concentration of approximately 1-5 nM.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound relative to the controls (no inhibitor and no Max protein).

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Backscattering Interferometry (BSI) for Binding Affinity

BSI is a label-free and immobilization-free technique used to determine the binding affinity (Kd) of KJ-Pyr-9 to c-Myc.

Principle: BSI measures changes in the refractive index of a solution upon molecular binding. The binding of a ligand to a protein causes a conformational change that alters the refractive index, which is detected as a phase shift in an interference pattern.

Protocol:

-

Reagents:

-

Recombinant c-Myc protein

-

Recombinant Max protein

-

KJ-Pyr-9 dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., PBS)

-

-

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the protein (c-Myc, c-Myc-Max, or Max) and varying concentrations of KJ-Pyr-9.

-

Inject each solution into the microfluidic channel of the BSI instrument.

-

Allow the signal to stabilize and record the phase shift.

-

Wash the channel with the assay buffer between each measurement.

-

-

Data Analysis:

-

Plot the change in phase shift against the concentration of KJ-Pyr-9.

-

Fit the data to a one-site binding model to determine the dissociation constant (Kd).

-

Protein Fragment Complementation Assay (PCA) for In-Cell Interaction

PCA was used to confirm that KJ-Pyr-9 disrupts the c-Myc-Max interaction within living cells.

Principle: c-Myc and Max are fused to two different non-functional fragments of a reporter enzyme (e.g., luciferase). When c-Myc and Max interact, the fragments are brought into close proximity, allowing the enzyme to refold into its active conformation and generate a detectable signal.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect the cells with plasmids encoding the c-Myc-reporter fragment and Max-reporter fragment fusion proteins.

-

-

Compound Treatment:

-

After 24-48 hours of transfection, treat the cells with varying concentrations of KJ-Pyr-9 or a vehicle control (DMSO).

-

-

Signal Detection:

-

After the desired incubation time (e.g., 24 hours), lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).

-

-

Data Analysis:

-

Normalize the reporter signal to a co-transfected control plasmid (e.g., expressing a different fluorescent protein) to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of the c-Myc-Max interaction for each concentration of KJ-Pyr-9.

-

Cell Proliferation Assay

The effect of KJ-Pyr-9 on the proliferation of various cancer cell lines was assessed using a standard viability assay.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

-

Compound Treatment:

-

After allowing the cells to adhere overnight, treat them with a serial dilution of KJ-Pyr-9 or a vehicle control.

-

-

Incubation:

-

Incubate the cells for a period of 48-72 hours.

-

-

Viability Measurement:

-

Add a viability reagent (e.g., MTS, MTT, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Xenograft Model

The anti-tumor efficacy of KJ-Pyr-9 was evaluated in a mouse xenograft model.

Protocol:

-

Animal Model:

-

Use immunodeficient mice (e.g., nude mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flanks of the mice.

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer KJ-Pyr-9 (e.g., 10 mg/kg via intraperitoneal injection) or a vehicle control to the respective groups on a predetermined schedule.

-

-

Monitoring:

-

Measure the tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess the efficacy of KJ-Pyr-9.

-

Conclusion

KJ-Pyr-9 is a novel and potent small-molecule inhibitor of c-Myc that was discovered through a library screen and has been shown to effectively disrupt the c-Myc-Max interaction, inhibit the proliferation of c-Myc-dependent cancer cells, and block tumor growth in vivo.[1] The detailed methodologies and quantitative data presented in this technical guide provide a valuable resource for the scientific community to further investigate and develop KJ-Pyr-9 and other c-Myc-targeting therapeutics. The continued exploration of such compounds holds significant promise for the treatment of a wide range of human cancers.

References

An In-depth Technical Guide to c-Myc Inhibitor 9 and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of c-Myc inhibitor 9, its known properties, and a broader examination of structural analogs and other small molecules targeting the c-Myc oncoprotein. Due to the limited publicly available data specifically for "this compound (compound 332)," this document extends its scope to include well-characterized c-Myc inhibitors as a reference for researchers in the field. The guide details quantitative biological data, experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of c-Myc inhibition.

Introduction to c-Myc as a Therapeutic Target

The c-Myc protein is a transcription factor that plays a pivotal role in regulating fundamental cellular processes, including proliferation, growth, apoptosis, and metabolism.[1] It functions as part of a heterodimeric complex with Max (Myc-associated factor X).[2] This c-Myc/Max heterodimer binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, thereby activating their transcription.[2][3] Dysregulation and overexpression of c-Myc are implicated in a majority of human cancers, making it a highly attractive, albeit challenging, therapeutic target.[4] The development of small molecule inhibitors that can disrupt the c-Myc/Max protein-protein interaction (PPI) or otherwise interfere with c-Myc function is a key strategy in oncology drug discovery.[4]

This compound (Compound 332)

Currently, detailed information regarding the chemical structure, synthesis, and specific biological evaluation of this compound (compound 332) is sparse in peer-reviewed literature. The available data from vendor websites are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |

| This compound (compound 332) | 2799717-96-5 | C27H31N5OS | 473.63 | logEC50 of ≥6; inhibits tumor growth in nude mouse models.[5] |

Without the chemical structure, a detailed discussion of its structural analogs is not feasible. Researchers interested in this specific compound are encouraged to consult the original, yet-to-be-identified publication for comprehensive details.

Structural Analogs of Other Key c-Myc Inhibitors

Given the limited data on this compound, this section focuses on well-documented c-Myc inhibitors and their analogs to provide a framework for understanding structure-activity relationships (SAR) in this class of compounds.

Analogs of 10058-F4

10058-F4 is a small molecule that inhibits the c-Myc/Max interaction.[6] It has been the subject of numerous studies and analog development efforts.

| Compound | Target | Assay | IC50 / Kd | Cell Line / Notes |

| 10058-F4 | c-Myc/Max Interaction | Cell Proliferation | ~17.8 µM | Daudi cells[7] |

| c-Myc/Max Interaction | Cell Proliferation | ~30 µM | HL60 cells[8] | |

| 12Rh | c-Myc/Max Interaction | Not specified | More potent than 10058-F4 | Analog of 10058-F4[9] |

| 28Rh | c-Myc/Max Interaction | Not specified | More potent than 10058-F4 | Analog of 10058-F4[9] |

Analogs of 10074-G5

10074-G5 is another widely studied inhibitor of the c-Myc/Max dimerization.[7] It binds to a different site on c-Myc than 10058-F4.[7]

| Compound | Target | Assay | IC50 / Kd | Cell Line / Notes |

| 10074-G5 | c-Myc/Max Interaction | Cell Proliferation | 15.6 ± 1.5 µM | Daudi cells[7] |

| c-Myc/Max Interaction | EMSA | 146 µM | In vitro[10] | |

| JY-3-094 (3q) | c-Myc/Max Interaction | EMSA | 33 µM | In vitro, analog of 10074-G5[10] |

| c-Myc/Max Interaction | Cell Proliferation | 184 µM (HL60), 56 µM (Daudi) | [10] | |

| JY-5-195 | c-Myc/Max Interaction | EMSA | Not specified | Phenyl amide analog of JY-3-094[8] |

| JY-5-261 | c-Myc/Max Interaction | EMSA | 71 µM | Amide analog of JY-3-094[8] |

KJ-Pyr-9 and Related Compounds

KJ-Pyr-9 is a potent inhibitor of the c-Myc/Max interaction identified from a pyridine library.[11]

| Compound | Target | Assay | IC50 / Kd | Cell Line / Notes |

| KJ-Pyr-9 | c-Myc | Backscattering Interferometry | 6.5 ± 1.0 nM (Kd) | In vitro[11] |

| c-Myc driven proliferation | Cell Proliferation | 1-2.5 µM | Burkitt lymphoma cell lines[11] | |

| c-Myc driven proliferation | Cell Proliferation | 5-10 µM | NCI-H460, MDA-MB-231, SUM-159PT[11] | |

| KJ-Pyr-10 | c-Myc/Max Interaction | Rluc-PCA | ~40% inhibition at 20 µM | HEK293 cells[12] |

| c-Myc driven proliferation | Cell Proliferation | <1 µM | MOLT-4 cells[12] |

MYCMI-6

MYCMI-6 is a selective inhibitor of the endogenous MYC:MAX protein interaction.[13][14]

| Compound | Target | Assay | IC50 / Kd / GI50 | Cell Line / Notes |

| MYCMI-6 | MYC bHLHZip domain | Not specified | 1.6 µM (Kd) | In vitro[13][14] |

| MYC-dependent tumor cell growth | Cell Growth | <0.5 µM (IC50) | MYC-dependent cells[13][14] | |

| MYC:MAX interaction | isPLA | <1.5 µM (IC50) | MCF7 cells[13][15] | |

| Burkitt's lymphoma cell growth | Cell Growth | ~0.5 µM (GI50) | Mutu, Daudi, ST486 cells[13][15] | |

| Anchorage-independent growth | Cell Growth | <0.4 µM (GI50) | MYCN-amplified neuroblastoma cells[13][15] |

Signaling Pathways and Experimental Workflows

c-Myc Signaling Pathway

The following diagram illustrates the central role of c-Myc in cell regulation. Upon activation by various signaling pathways (e.g., WNT, MAPK, PI3K), c-Myc forms a heterodimer with Max.[4] This complex then binds to E-box sequences in the DNA to regulate the transcription of genes involved in cell cycle progression, proliferation, and metabolism.[3][16]

Figure 1: Simplified c-Myc signaling pathway.

Experimental Workflow for Evaluating c-Myc Inhibitors

The following diagram outlines a typical workflow for the identification and characterization of novel c-Myc inhibitors.

Figure 2: Workflow for c-Myc inhibitor discovery.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of c-Myc inhibitors.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the effect of c-Myc inhibitors on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the c-Myc inhibitor in culture medium.

-

Treat the cells with varying concentrations of the inhibitor and a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).[18]

-

-

MTT Assay:

-

CCK-8 Assay:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) by plotting a dose-response curve.

-

c-Myc/Max Interaction Assay (AlphaScreen)

Objective: To quantify the inhibitory effect of compounds on the c-Myc/Max protein-protein interaction in a high-throughput format.

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 384-well plate, add the c-Myc inhibitor at various concentrations.

-

Add the biotinylated c-Myc and GST-tagged Max proteins.

-

Incubate at room temperature to allow for protein-inhibitor interaction.

-

Add the anti-GST Acceptor beads and incubate in the dark.

-

Add the Streptavidin-coated Donor beads and incubate in the dark.[21]

-

-

Detection:

-

Read the plate on an AlphaScreen-capable plate reader. The reader excites the Donor beads at 680 nm, and if in proximity to the Acceptor beads (due to c-Myc/Max interaction), a luminescent signal is emitted at 520-620 nm.[22]

-

-

Data Analysis:

-

The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Calculate IC50 values from the dose-response curves.

-

c-Myc Reporter Gene Assay

Objective: To assess the ability of inhibitors to suppress c-Myc transcriptional activity in a cellular context.

Methodology:

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293) with a c-Myc expression vector and a reporter vector containing a luciferase gene downstream of multiple E-box sequences.[23][24]

-

A constitutively expressed Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency and cell viability.[23][24]

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with different concentrations of the c-Myc inhibitor.[23]

-

-

Luciferase Assay:

-

After an incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.[25]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Determine the dose-dependent inhibition of c-Myc transcriptional activity and calculate the IC50 values.

-

Conclusion

While specific details on this compound remain limited, the broader landscape of c-Myc inhibitors provides a wealth of information for researchers. The development of potent and selective inhibitors, such as the analogs of 10058-F4 and 10074-G5, as well as novel scaffolds like KJ-Pyr-9 and MYCMI-6, demonstrates the feasibility of targeting this challenging oncoprotein. The experimental protocols and workflows detailed in this guide offer a robust framework for the identification and characterization of new c-Myc inhibitors, which hold significant promise for the future of cancer therapy.

References

- 1. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-Myc Pathway [gentarget.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20140296307A1 - Potent analogues of the c-myc inhibitor 10074-g5 with improved cell permeability - Google Patents [patents.google.com]

- 9. Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer via blocking c-Myc/Max heterodimerization and disturbing its DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. oncotarget.com [oncotarget.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. immunomart.com [immunomart.com]

- 16. researchgate.net [researchgate.net]

- 17. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 19. revvity.com [revvity.com]

- 20. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. resources.revvity.com [resources.revvity.com]

- 22. emeraldcloudlab.com [emeraldcloudlab.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of c-Myc Inhibitor 9 (KJ-Pyr-9) Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of c-Myc inhibitor 9, also known as KJ-Pyr-9, a potent small molecule that directly targets the c-Myc oncoprotein. Deregulation of c-Myc is a hallmark of a vast number of human cancers, making it a critical, albeit challenging, therapeutic target. This document outlines the computational methodologies employed to elucidate the binding mechanism of KJ-Pyr-9, summarizes key quantitative data, and presents relevant biological pathways and experimental workflows.

Introduction to c-Myc and Its Inhibition

The c-Myc protein is a transcription factor that forms a heterodimer with its partner, Max, to regulate the expression of a multitude of genes involved in cell proliferation, growth, and metabolism.[1][2] Its overactivity is a major driver of tumorigenesis.[2] Due to its intrinsically disordered nature and lack of a well-defined binding pocket, c-Myc has long been considered "undruggable".[3][4] However, recent advances have led to the discovery of small molecules capable of directly or indirectly inhibiting its function.[2][5]

Direct inhibitors, such as KJ-Pyr-9, function by preventing the crucial interaction between c-Myc and Max.[5][6] This disruption inhibits the binding of the c-Myc/Max heterodimer to DNA E-box sequences, thereby preventing the transcriptional activation of target genes.[6][7]

Quantitative Analysis of c-Myc Inhibitor Binding

The following table summarizes the binding affinities and inhibitory concentrations of KJ-Pyr-9 and other relevant c-Myc inhibitors discussed in the literature. This data is crucial for comparing the potency of these compounds and for the validation of in silico models.

| Inhibitor | Target Interaction | Binding Affinity (Kd) | IC50 | Cell Line(s) | Reference(s) |

| KJ-Pyr-9 | c-Myc | 6.5 ± 1.0 nM | - | - | [6] |

| 10058-F4 | c-Myc/Max | 5-13 µM | >50 µM & <100 µM | Various myeloma cell lines | [8][9][10] |

| 7594-0037 | c-Myc | - | 17.8 µM | RPMI-8226 | [9] |

| 27.9 µM | U266 | [9] |

In Silico Modeling Methodologies

The elucidation of the binding mode of c-Myc inhibitors heavily relies on a variety of computational techniques. These methods provide insights into the molecular interactions driving the binding event and can guide the rational design of more potent inhibitors.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in virtual screening campaigns to identify potential inhibitors from large compound libraries.

Experimental Protocol:

-

Protein Preparation: The three-dimensional structure of the c-Myc protein is obtained from the Protein Data Bank (PDB). A commonly used structure is the c-Myc-Max complex recognizing DNA (PDB ID: 1NKP).[8][9] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: The 2D structure of the inhibitor is converted to a 3D conformation. Energy minimization is performed to obtain a low-energy and stable conformation.

-

Docking Simulation: A docking program, such as Surflex in Sybyl-X2.1 or LibDock in Discovery Studio, is used to predict the binding pose of the ligand within the active site of the protein.[8][11][12] The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the protein residues.[8]

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the dynamic behavior of the protein-ligand complex over time. This method provides a more realistic representation of the binding event and can be used to assess the stability of the predicted binding pose.

Experimental Protocol:

-

System Setup: The initial coordinates of the protein-ligand complex are often taken from the best-ranked docking pose. The complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Force Field Selection: A force field, such as AMBER (ff03 for protein and GAFF for the ligand), is chosen to describe the potential energy of the system.[9]

-

Simulation Protocol: The system is first minimized to remove any steric clashes. It is then gradually heated to the desired temperature and equilibrated. Finally, a production simulation is run for a specific duration (e.g., 20 ns) to generate a trajectory of the complex's motion.[9]

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the protein-ligand complex, identify persistent interactions, and calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).[13]

Visualizing Key Pathways and Workflows

The c-Myc Signaling Pathway and Inhibition

The following diagram illustrates the central role of c-Myc in cell proliferation and how inhibitors like KJ-Pyr-9 disrupt this process.

Caption: The c-Myc signaling pathway and the point of inhibition by KJ-Pyr-9.

In Silico Drug Discovery Workflow

The discovery and optimization of c-Myc inhibitors often follow a structured in silico workflow, as depicted below.

Caption: A general workflow for in silico drug discovery targeting c-Myc.

Conclusion

The in silico modeling of this compound (KJ-Pyr-9) binding has provided significant insights into the mechanism of action of this potent anti-cancer compound. Through a combination of molecular docking and molecular dynamics simulations, researchers have been able to characterize the key interactions that drive its high-affinity binding to c-Myc, thereby preventing its oncogenic activity. The methodologies and findings presented in this guide serve as a valuable resource for the ongoing efforts to develop effective therapies targeting the c-Myc oncoprotein.

References

- 1. scbt.com [scbt.com]

- 2. What are MYC inhibitors and how do they work? [synapse.patsnap.com]

- 3. A druggable conformational switch in the c-MYC transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Computational study on natural compounds inhibitor of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational study on natural compounds inhibitor of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to c-Myc Inhibitor Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data interpretation for studying the target engagement of c-Myc inhibitors, with a specific focus on the inhibitor KJ-Pyr-9. It is designed to equip researchers with the necessary information to design, execute, and interpret experiments aimed at validating the direct interaction of small molecule inhibitors with the c-Myc oncoprotein.

Introduction to c-Myc as a Therapeutic Target

The c-Myc proto-oncogene is a master regulator of a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1] Its dysregulation is a hallmark of a majority of human cancers, making it a highly attractive, albeit challenging, therapeutic target. The c-Myc protein is an intrinsically disordered transcription factor that forms a heterodimer with its partner protein, Max, to bind to E-box sequences in the promoter regions of its target genes and drive their transcription.[1] Direct inhibition of the c-Myc/Max protein-protein interaction or induction of c-Myc degradation are primary strategies for therapeutic intervention.

c-Myc Signaling Pathway

The c-Myc signaling pathway is a complex network that integrates signals from various upstream pathways, such as the Wnt/β-catenin, MAPK/ERK, and PI3K/AKT pathways, to control the expression of a multitude of downstream target genes involved in cell cycle progression and metabolism. Understanding this pathway is crucial for contextualizing the effects of c-Myc inhibitors.

Caption: c-Myc Signaling Pathway and Point of Intervention for Inhibitor 9.

Key Target Engagement Assays

Confirming that a small molecule directly binds to its intended target within a cellular context is a critical step in drug development. The following assays are instrumental in demonstrating the target engagement of c-Myc inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Experimental Protocol: CETSA for c-Myc Inhibitors

-

Cell Culture and Treatment:

-

Culture cells known to express c-Myc (e.g., human B-cell line P493-6) to a sufficient density.

-

Treat cells with the c-Myc inhibitor (e.g., KJ-Pyr-9) at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 2 hours) at 37°C.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes or a 384-well PCR plate.

-

Heat the samples across a temperature gradient (e.g., 40°C to 60°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermocycler. Include an unheated control at 37°C.[2]

-

Cool the samples to room temperature.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

-

Protein Detection and Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble c-Myc in each sample by Western blotting using a c-Myc specific antibody.

-

Quantify the band intensities and plot the fraction of soluble c-Myc as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to higher temperatures indicates target stabilization by the inhibitor.

-

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Fluorescence Polarization (FP) Assay

The FP assay is a solution-based, homogeneous technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger protein. In the context of c-Myc, it can be used in a competitive format to screen for inhibitors that disrupt the c-Myc/Max interaction.

Experimental Protocol: Competitive FP Assay for c-Myc/Max Interaction

-

Reagents and Preparation:

-

Purified recombinant c-Myc and Max proteins.

-

A fluorescently labeled peptide derived from the c-Myc or Max binding interface (the tracer).

-

Assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant to prevent non-specific binding).

-

Test inhibitors (e.g., KJ-Pyr-9) at a range of concentrations.

-

-

Assay Setup:

-

In a microplate (e.g., 384-well, black, non-binding surface), add the tracer at a fixed, low concentration.[3]

-

Add the c-Myc and Max proteins to allow for heterodimerization.

-

Add the test inhibitor at varying concentrations. Include controls with no inhibitor (maximum polarization) and no c-Myc/Max (minimum polarization).[3]

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).[3]

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

-

-

Data Analysis:

-

The degree of polarization is proportional to the amount of tracer bound to the c-Myc/Max complex.

-

Inhibitors that disrupt the c-Myc/Max interaction will displace the tracer, leading to a decrease in fluorescence polarization.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[3]

-

Backscattering Interferometry (BSI)

BSI is a highly sensitive, label-free, and immobilization-free technique that measures changes in the refractive index of a solution upon molecular binding. It can be used to determine the binding affinity (Kd) of a small molecule inhibitor to its protein target.

Experimental Protocol: BSI for c-Myc Inhibitor Binding

-

Sample Preparation:

-

Prepare solutions of purified c-Myc protein at a constant concentration in a suitable buffer.

-

Prepare a serial dilution of the c-Myc inhibitor (e.g., KJ-Pyr-9) in the same buffer.

-

-

BSI Measurement:

-

Inject a small volume of the c-Myc solution mixed with the inhibitor at each concentration into the microfluidic channel of the BSI instrument.

-

The instrument's laser detects changes in the interference pattern caused by the binding of the inhibitor to c-Myc.

-

A binding curve is generated by plotting the change in the BSI signal as a function of the inhibitor concentration.

-

-

Data Analysis:

-

The binding curve is fitted to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).

-

Quantitative Data for c-Myc Inhibitor 9 (KJ-Pyr-9)

The following tables summarize the reported quantitative data for the c-Myc inhibitor KJ-Pyr-9, demonstrating its target engagement and cellular activity.

Table 1: In Vitro Binding Affinity of KJ-Pyr-9

| Assay | Target | Binding Affinity (Kd) | Reference |

| Backscattering Interferometry | c-Myc | 6.5 ± 1.0 nM | [4] |

Table 2: Cellular Activity of KJ-Pyr-9 (IC50 Values)

| Cell Line | Cancer Type | IC50 | Reference |

| NCI-H460 | Lung Cancer | 5 - 10 µM | [4] |

| MDA-MB-231 | Breast Cancer | 5 - 10 µM | [4] |

| SUM-159PT | Breast Cancer | 5 - 10 µM | [4] |

| Burkitt's Lymphoma Cell Lines | Lymphoma | 1 - 2.5 µM | [4] |

| MC29-transformed QEF | Avian Fibrosarcoma (Myc-driven) | ~1 µM | [5] |

Logical Workflow for c-Myc Inhibitor Target Validation

The process of validating a c-Myc inhibitor involves a logical progression from initial screening to in-depth target engagement studies and assessment of cellular activity.

References

- 1. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pnas.org [pnas.org]

- 5. oncotarget.com [oncotarget.com]

Pharmacokinetics of c-Myc Inhibitor KJ-Pyr-9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for the c-Myc inhibitor KJ-Pyr-9. The information is compiled from published research to assist researchers, scientists, and drug development professionals in understanding the profile of this compound.

Introduction to KJ-Pyr-9

KJ-Pyr-9 is a small-molecule inhibitor of the c-Myc protein, identified from a Kröhnke pyridine library.[1][2] It directly binds to c-Myc with a high affinity, exhibiting a dissociation constant (Kd) of 6.5 ± 1.0 nM.[1][2] The primary mechanism of action of KJ-Pyr-9 is the disruption of the c-Myc-MAX protein-protein interaction, which is essential for the transcriptional activity of c-Myc.[1][2] By inhibiting this interaction, KJ-Pyr-9 effectively suppresses MYC-dependent transcription and proliferation of cancer cells.[1][3]

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for KJ-Pyr-9 in preclinical species have not been extensively published in the available scientific literature. The primary study introducing KJ-Pyr-9 states that pharmacokinetic properties were investigated in mice and rats, and the resulting blood concentrations were sufficient to achieve the levels required for in vitro inhibition of c-Myc.[1][4] However, specific values for key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability are not provided in the publicly accessible literature.

One notable finding is the ability of KJ-Pyr-9 to penetrate the central nervous system. After a 4-hour period, the concentration of KJ-Pyr-9 was observed to be higher in brain tissue than in the blood, indicating that it successfully crosses the blood-brain barrier.[1]

Table 1: Summary of Available Pharmacokinetic Information for KJ-Pyr-9

| Parameter | Species | Value | Reference |

| Blood Concentration | Mouse, Rat | Sufficient for in vitro MYC inhibition | [1][4] |

| Blood-Brain Barrier Penetration | Not Specified | Yes | [1] |

| Brain:Blood Concentration Ratio | Not Specified | >1 at 4 hours | [1] |

| Acute Toxicity | Not Specified | No signs of acute toxicity at 10 mg/kg | [1][4] |

In Vivo Efficacy Studies

While detailed pharmacokinetic data is limited, in vivo studies have demonstrated the anti-tumor efficacy of KJ-Pyr-9. In a xenograft model using MDA-MB-231 human breast cancer cells, daily intraperitoneal administration of 10 mg/kg KJ-Pyr-9 for 31 days resulted in a significant blockage of tumor growth.[1][4] This suggests that the pharmacokinetic profile of KJ-Pyr-9 allows for sufficient exposure to exert a therapeutic effect in vivo.

Experimental Protocols

In Vivo Xenograft Study

-

Cell Line: MDA-MB-231 human breast cancer cells.

-

Animal Model: Nude mice.

-

Procedure:

-

5 x 10^6 MDA-MB-231 cells suspended in Matrigel were injected subcutaneously into the flanks of nude mice.

-

Tumors were allowed to grow to an average volume of 100 mm³.

-

Mice were treated daily with either 10 mg/kg KJ-Pyr-9 or a vehicle control via intraperitoneal injection.

-

Treatment was continued for 31 days.

-

Visualizations

Signaling Pathway of c-Myc Inhibition

Caption: Mechanism of c-Myc inhibition by KJ-Pyr-9.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for the in vivo xenograft study of KJ-Pyr-9.

Conclusion

KJ-Pyr-9 is a potent inhibitor of the c-Myc/MAX interaction with demonstrated in vivo efficacy against a human breast cancer xenograft model. While the publicly available literature provides a qualitative assessment of its pharmacokinetic properties, including its ability to cross the blood-brain barrier, detailed quantitative data remains unpublished. Further studies are warranted to fully characterize the pharmacokinetic profile of KJ-Pyr-9 to support its continued development as a potential therapeutic agent.

References

An In-Depth Technical Guide to the ADME Profiling of a Novel c-Myc Inhibitor

Disclaimer: As of the latest available information, specific quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) data for c-Myc inhibitor 9 (also known as compound 332) is not publicly available. Therefore, this document serves as an in-depth technical guide outlining the standard experimental procedures and data presentation for the ADME profiling of a novel c-Myc inhibitor, using illustrative data. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to c-Myc as a Therapeutic Target

The c-Myc oncogene is a master regulator of cellular processes, including proliferation, metabolism, and apoptosis. Its dysregulation is implicated in a majority of human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors of c-Myc is a significant area of cancer research. A critical aspect of the preclinical development of any new chemical entity, including c-Myc inhibitors, is the comprehensive characterization of its ADME profile to predict its pharmacokinetic behavior and potential for clinical success.

c-Myc Signaling Pathway

c-Myc, a transcription factor, forms a heterodimer with its partner MAX to bind to E-box sequences in the promoter regions of target genes, thereby activating their transcription. This leads to a cascade of events promoting cell cycle progression and metabolic reprogramming. Small molecule inhibitors can disrupt the c-Myc/MAX interaction, leading to the downregulation of these oncogenic processes.

Caption: c-Myc Signaling Pathway and Point of Inhibition.

In Vitro ADME Profiling

Metabolic Stability in Liver Microsomes

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes provide an initial assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Data Presentation:

| Parameter | Human Liver Microsomes | Mouse Liver Microsomes | Rat Liver Microsomes |

| Half-life (t1/2, min) | 45 | 25 | 30 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | 27.7 | 23.1 |

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Preparation of Reagents:

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Pooled liver microsomes (human, mouse, rat) stored at -80°C.

-

Phosphate buffer (100 mM, pH 7.4).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Internal standard solution for LC-MS/MS analysis.

-

Acetonitrile for reaction termination.

-

-

Incubation Procedure:

-

Thaw liver microsomes on ice.

-

Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Add the test compound to the microsomal suspension to a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining test compound against time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the half-life (t1/2) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) as (0.693 / t1/2) / (mg microsomal protein/mL).

-

Caption: Workflow for In Vitro Metabolic Stability Assay.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the industry standard for predicting in vitro intestinal drug absorption. It provides information on both passive diffusion and active transport mechanisms.

Data Presentation:

| Parameter | Value | Classification |

| Apparent Permeability (Papp) A→B (x 10-6 cm/s) | 15.2 | High |

| Apparent Permeability (Papp) B→A (x 10-6 cm/s) | 35.8 | - |

| Efflux Ratio (Papp B→A / Papp A→B) | 2.35 | Potential Substrate of Efflux Transporters |

Experimental Protocol: Caco-2 Permeability Assay [1][2]

-

Cell Culture:

-

Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-defined threshold.

-

-

Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Apical to Basolateral (A→B) Permeability:

-

Add the test compound solution (at a defined concentration, e.g., 10 µM) to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

-

Basolateral to Apical (B→A) Permeability:

-

Add the test compound solution to the basolateral (donor) compartment.

-

Add fresh transport buffer to the apical (receiver) compartment.

-

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the donor and receiver compartments.

-

-

Sample Analysis:

-

Determine the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the drug in the donor compartment.

-

-

Calculate the efflux ratio as the ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

Plasma Protein Binding

The extent of a drug's binding to plasma proteins influences its distribution and availability to reach its target. Equilibrium dialysis is a common method to determine the fraction of unbound drug.

Data Presentation:

| Species | Protein Binding (%) | Fraction Unbound (fu) |

| Human | 98.5 | 0.015 |

| Mouse | 97.2 | 0.028 |

| Rat | 97.8 | 0.022 |

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis [3][4]

-

Preparation:

-

Prepare a stock solution of the test compound.

-

Spike the test compound into plasma from the desired species (human, mouse, rat) to a final concentration.

-

Hydrate the dialysis membrane (e.g., with a molecular weight cutoff of 6-8 kDa).

-

-

Equilibrium Dialysis:

-

Use a multi-well equilibrium dialysis apparatus.

-

Add the plasma containing the test compound to one chamber (the plasma chamber).

-

Add protein-free buffer (e.g., phosphate-buffered saline) to the other chamber (the buffer chamber).

-

Seal the apparatus and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

-

-

Sample Analysis:

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of protein binding using the following formula: % Bound = [ (Concentrationplasma - Concentrationbuffer) / Concentrationplasma ] * 100

-

The fraction unbound (fu) is calculated as: fu = Concentrationbuffer / Concentrationplasma

-

In Vivo Pharmacokinetic Profile

In vivo studies in animal models are essential to understand the overall ADME properties of a drug candidate in a whole organism.

Data Presentation (Illustrative Data from a Mouse Study):

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng*h/mL) | t1/2 (h) | Bioavailability (%) |

| Intravenous (IV) | 2 | 1500 | 0.08 | 1800 | 2.5 | - |

| Oral (PO) | 10 | 800 | 1.0 | 4500 | 3.0 | 50 |

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice [1][5]

-

Animal Dosing:

-

Use a suitable mouse strain (e.g., CD-1 or C57BL/6).

-

Administer the test compound via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability determination).

-

Formulate the compound in an appropriate vehicle.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Process the blood samples to obtain plasma.

-

-

Sample Analysis:

-

Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

-

Determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability (F%).

-

Caption: Logical Flow of a Preclinical Pharmacokinetic Study.

Conclusion

A thorough understanding of the ADME profile is fundamental for the successful development of any c-Myc inhibitor. The experimental workflows and data presentation formats outlined in this guide provide a framework for the systematic evaluation of a novel compound's pharmacokinetic properties. While specific data for this compound is not yet in the public domain, the application of these standard assays will be crucial in advancing its preclinical development and assessing its potential as a therapeutic agent.

References

- 1. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 2. researchgate.net [researchgate.net]

- 3. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protein Binding by Equilibrium Dialysis [bio-protocol.org]

- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Toxicity and Efficacy Profile of the c-Myc Inhibitor KJ-Pyr-9

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies of KJ-Pyr-9, a small molecule inhibitor of the c-Myc oncoprotein. The document focuses on the initial toxicity and efficacy data, detailed experimental methodologies, and the relevant biological pathways, presented in a format tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to c-Myc and the Rationale for Inhibition

The c-Myc protein is a transcription factor that plays a pivotal role in regulating fundamental cellular processes, including proliferation, growth, and apoptosis[1]. It functions by forming a heterodimer with its partner protein, Max, which then binds to E-box sequences in the promoter regions of target genes to activate their transcription[2][3]. In a vast number of human cancers, the MYC gene is overexpressed or amplified, leading to uncontrolled cell proliferation and tumorigenesis, making it a highly sought-after therapeutic target[2][4]. However, the intrinsically disordered nature of the c-Myc protein has made it a challenging target for small molecule inhibition[5]. KJ-Pyr-9 emerged from a screening of a Kröhnke pyridine library as a potent inhibitor of the c-Myc-Max interaction[2][6].

Mechanism of Action of KJ-Pyr-9

KJ-Pyr-9 directly targets the c-Myc protein to disrupt its essential interaction with Max. This interference prevents the c-Myc/Max heterodimer from binding to DNA, thereby inhibiting the transcription of c-Myc target genes responsible for driving cell proliferation[2][7].

Below is a diagram illustrating the mechanism of action of KJ-Pyr-9.

Quantitative In Vitro Efficacy Data

KJ-Pyr-9 has demonstrated potent and selective activity against c-Myc in various in vitro assays. The following tables summarize the key quantitative findings from early preclinical studies.

Table 1: Binding Affinity of KJ-Pyr-9

| Target Protein | Binding Constant (Kd) |

| c-Myc Monomer | 6.5 ± 1.0 nM |

| c-Myc/Max Heterodimer | 13.4 nM |

| Max Homodimer | >1 µM |

| Data sourced from Hart et al., 2014[2][8]. |

Table 2: Cellular Proliferation Inhibition

| Cell Line | Cancer Type | c-Myc Status | IC50 |

| P493-6 | B-cell Lymphoma | Doxycycline-repressible c-Myc | Growth inhibited (specific IC50 not provided)[2][8] |

| MC29-transformed QEF | Avian Fibroblasts | v-Myc driven | ~1 µM (for 50% inhibition)[9] |

| QT6 | Quail Fibrosarcoma | Chemically transformed | No significant effect at concentrations that inhibit Myc-driven cells[9] |

| Data indicates a preferential inhibitory effect on cells dependent on c-Myc for proliferation[2][9]. |

In Vivo Efficacy and Toxicity Studies

Early in vivo studies have provided promising results regarding the anti-tumor efficacy and safety profile of KJ-Pyr-9.

Table 3: Summary of In Vivo Xenograft Study

| Parameter | Details |

| Animal Model | Nude mice with subcutaneous xenografts of MDA-MB-231 human breast cancer cells (a MYC-amplified line)[2] |

| Dosing Regimen | 10 mg/kg KJ-Pyr-9 administered daily via intraperitoneal (i.p.) injection for 31 days[2] |

| Efficacy Outcome | Significant inhibition of tumor growth observed after 8 days of treatment. Tumor volume in treated animals did not significantly increase by day 31[2][8]. |

| Acute Toxicity | No signs of acute toxicity were observed at the 10 mg/kg dose. No adverse effects on the body weight of the animals were reported[2]. The compound was also found to cross the blood-brain barrier[2]. |

| These findings suggest that KJ-Pyr-9 is well-tolerated at efficacious doses in this preclinical model[2]. |

Detailed Experimental Protocols

The following sections detail the methodologies used in the key experiments for the characterization of KJ-Pyr-9.

Fluorescence Polarization (FP) Screen

This assay was initially used to identify KJ-Pyr-9 from a chemical library as an inhibitor of the MYC-MAX interaction.

-

Principle: The assay measures the change in polarization of fluorescently labeled c-Myc upon binding to Max. Small molecule inhibitors that disrupt this interaction lead to a decrease in polarization.

-

Reagents:

-

Fluorescently labeled recombinant c-Myc protein (residues 402-437).

-

Recombinant Max protein (full-length).

-

Assay buffer (e.g., PBS).

-

Kröhnke pyridine library compounds.

-

-

Procedure:

-

Fluorescently labeled c-Myc is incubated with Max to allow for protein-protein interaction, resulting in a high polarization signal.

-

Library compounds are added to the wells of a microplate containing the c-Myc/Max complex.

-

The plate is incubated to allow for any inhibitory activity.

-

The fluorescence polarization is measured using a plate reader. A decrease in polarization indicates disruption of the c-Myc/Max interaction.

-

Backscattering Interferometry (BSI)

BSI was used to determine the binding affinity (Kd) of KJ-Pyr-9 to c-Myc.

-

Principle: BSI is a label-free technique that measures changes in the refractive index of a solution as molecules bind, allowing for the precise determination of binding constants.

-

Reagents:

-

Recombinant c-Myc protein.

-

KJ-Pyr-9 dissolved in an appropriate solvent (e.g., DMSO).

-

Assay buffer.

-

-

Procedure:

-

A solution of c-Myc protein is prepared in the assay buffer.

-

KJ-Pyr-9 is titrated into the c-Myc solution at varying concentrations.

-

The change in the refractive index upon binding is measured by the BSI instrument.

-

The binding constant (Kd) is calculated by fitting the binding data to a suitable model.

-

Protein Fragment Complementation Assay (PCA)

PCA was employed to confirm that KJ-Pyr-9 can enter cells and disrupt the c-Myc/Max interaction in a cellular context.

-

Principle: c-Myc and Max are fused to two different fragments of a reporter enzyme (e.g., Gaussia luciferase). If c-Myc and Max interact, the fragments come into close proximity, reconstituting the active enzyme and producing a measurable signal. Inhibitors of the interaction prevent this reconstitution.

-

Procedure:

-

Cells are co-transfected with plasmids encoding the c-Myc and Max fusion proteins.

-

The transfected cells are treated with varying concentrations of KJ-Pyr-9 or a vehicle control.

-

After an incubation period, the substrate for the reporter enzyme is added.

-

The signal (e.g., luminescence) is measured. A decrease in signal in the presence of KJ-Pyr-9 indicates inhibition of the c-Myc/Max interaction.

-

In Vivo Xenograft Model

This model was used to assess the anti-tumor activity and in vivo toxicity of KJ-Pyr-9.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of a therapeutic agent on tumor growth and the overall health of the animal can then be evaluated.

-

Procedure:

-

MDA-MB-231 human breast cancer cells are suspended in Matrigel and injected subcutaneously into the flanks of nude mice[2].

-

Tumors are allowed to grow to a specified average volume (e.g., 100 mm³)[2].

-

Mice are randomized into treatment and control groups.

-

The treatment group receives daily intraperitoneal injections of KJ-Pyr-9 (10 mg/kg), while the control group receives the vehicle[2].

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and weighed.

-

c-Myc Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-Myc signaling pathway and the experimental workflow for evaluating KJ-Pyr-9.

Conclusion

The early preclinical data for the c-Myc inhibitor KJ-Pyr-9 indicate that it is a potent and selective disruptor of the c-Myc-Max protein-protein interaction. It demonstrates efficacy in inhibiting the proliferation of c-Myc-dependent cancer cells in vitro and suppressing tumor growth in an in vivo xenograft model. Importantly, the initial in vivo studies suggest a favorable safety profile, with no acute toxicity observed at an effective therapeutic dose. These findings established KJ-Pyr-9 as a significant first-in-class chemical probe for investigating the therapeutic potential of targeting the c-Myc-Max interaction in cancer. Further comprehensive toxicological studies would be required to fully characterize its safety profile for potential clinical development.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. pnas.org [pnas.org]

- 3. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. oncotarget.com [oncotarget.com]

A Technical Guide to the Role of c-Myc Inhibitor KJ-Pyr-9 in Apoptosis Induction

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The c-Myc oncogene is a master transcriptional regulator that governs a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Its deregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2][3] While c-Myc is a potent driver of cell proliferation, it also sensitizes cells to apoptosis, a function that must be disabled for malignant transformation to proceed.[4][5] This guide provides an in-depth examination of the role of the specific c-Myc inhibitor, KJ-Pyr-9, in inducing apoptosis. We will explore the underlying signaling pathways, present quantitative data on its activity, detail relevant experimental protocols, and visualize key mechanisms and workflows. KJ-Pyr-9 has been identified as a small molecule that interferes with the crucial interaction between c-Myc and its obligate binding partner, Max, thereby inhibiting its transcriptional activity and oncogenic function.[3]

The Dual Role of c-Myc in Proliferation and Apoptosis

c-Myc exerts its biological functions primarily as a transcription factor. It forms a heterodimer with Max, which then binds to specific DNA sequences known as E-boxes (CACGTG) in the promoter regions of target genes to activate their transcription.[2] This transcriptional program drives cell cycle entry and progression.

However, under conditions of cellular stress or limited survival factors, high levels of c-Myc expression trigger a potent pro-apoptotic response.[1][5] This dual functionality acts as a crucial anti-cancer barrier. c-Myc can induce apoptosis through several mechanisms:

-

The p53-Dependent Pathway: Unchecked c-Myc expression can be perceived as an oncogenic stress signal, leading to the activation of the ARF tumor suppressor. ARF, in turn, inhibits MDM2, a negative regulator of the p53 tumor suppressor.[5] This stabilizes p53, allowing it to induce the transcription of pro-apoptotic target genes.[6]

-

The p53-Independent Pathway: c-Myc can directly regulate the expression of key apoptosis effectors. It can suppress the transcription of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[7][8] Concurrently, it can promote the expression of pro-apoptotic proteins such as Bax and Bim, shifting the cellular balance towards mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[8]

The inhibition of c-Myc, therefore, presents a therapeutic strategy to halt proliferation and, in certain contexts, leverage these intrinsic apoptotic pathways to eliminate cancer cells.

Mechanism of Action of KJ-Pyr-9